molecular formula C18H21N3O3S B4325327 3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide

3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide

Katalognummer: B4325327
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: ULGRFJLZLZGETK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematologic malignancies.

Wirkmechanismus

3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide is a reversible inhibitor of BTK that binds to the enzyme's active site. This binding prevents BTK from phosphorylating downstream signaling molecules, ultimately leading to the inhibition of cell growth and survival. In addition to its effects on BTK, this compound has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK).
Biochemical and Physiological Effects:
This compound has been shown to have a potent antitumor effect in preclinical models of hematologic malignancies. In addition to its effects on cancer cells, this compound has also been shown to modulate the immune system by decreasing the number of regulatory T cells and increasing the number of effector T cells. This modulation of the immune system may contribute to the antitumor effect of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide. One area of interest is the development of combination therapies that incorporate this compound with other targeted agents or chemotherapy drugs. Another area of interest is the evaluation of this compound in other types of cancer, such as solid tumors. Finally, there is a need for further investigation into the mechanism of action of this compound, particularly with regard to its effects on the immune system.

Wissenschaftliche Forschungsanwendungen

3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of hematologic malignancies, including lymphoma and leukemia. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule that plays a critical role in the development and progression of B-cell malignancies. By inhibiting BTK, this compound can disrupt the survival signals that cancer cells rely on, leading to their death.

Eigenschaften

IUPAC Name

3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-18(2,3)14-10-13(8-9-16(14)24-4)25(22,23)21-15-7-5-6-12-11-19-20-17(12)15/h5-11,21H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGRFJLZLZGETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-tert-butyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.